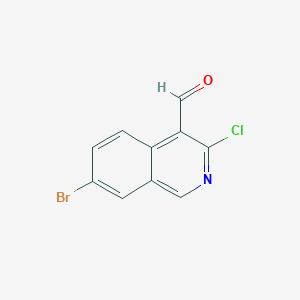

7-Bromo-3-chloroisoquinoline-4-carbaldehyde

Beschreibung

7-Bromo-3-chloroisoquinoline-4-carbaldehyde is a halogenated isoquinoline derivative featuring a bromo substituent at position 7, a chloro group at position 3, and a formyl (-CHO) group at position 4. The compound’s molecular formula is inferred as C₁₀H₅BrClNO, with an approximate molecular weight of 270.5 g/mol (calculated by adjusting the carboxylic acid analog, C₁₀H₅BrClNO₂, MW 286.51, by replacing -COOH with -CHO) . The aldehyde group’s reactivity suggests applications in synthesizing hydrazone derivatives or pharmaceutical intermediates, as seen in related quinoline systems .

Eigenschaften

IUPAC Name |

7-bromo-3-chloroisoquinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO/c11-7-1-2-8-6(3-7)4-13-10(12)9(8)5-14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSFGCBOZFJYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2C=C1Br)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination at the 7-Position

Electrophilic bromination of isoquinoline derivatives typically requires directing groups to achieve regioselectivity. For example, 3-chloroisoquinoline-4-carbaldehyde could undergo bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. Alternatively, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dimethylformamide) may facilitate bromination at the 7-position, as observed in analogous quinoline systems.

Example Protocol (Adapted from Patent CN114957114A):

Chlorination at the 3-Position

Chlorination can be achieved using N-chlorosuccinimide (NCS) in acidic media. For instance, chlorination of 7-bromoisoquinoline-4-carbaldehyde with NCS in glacial acetic acid at 70°C for 8 hours may introduce the chloro group at the 3-position, though competing side reactions (e.g., over-chlorination) necessitate careful stoichiometric control.

Aldehyde Functionalization Approaches

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of aromatic systems. Applying this to 7-bromo-3-chloroisoquinoline could introduce the aldehyde group at the 4-position.

Reaction Conditions:

Oxidation of Methyl Groups

Oxidation of a 4-methyl substituent to a carbaldehyde using reagents like KMnO₄ or SeO₂ offers an alternative route. For example, 7-bromo-3-chloro-4-methylisoquinoline could be oxidized under controlled conditions:

Example Protocol:

-

Substrate: 7-Bromo-3-chloro-4-methylisoquinoline.

-

Reagent: SeO₂ (2.0 equiv) in dioxane, reflux, 6 hours.

Sequential Halogenation and Formylation

A proposed stepwise synthesis involves:

-

Cyclization: Formation of the isoquinoline core from a benzaldehyde derivative.

-

Chlorination: NCS-mediated chlorination at the 3-position.

-

Bromination: Directed bromination at the 7-position.

-

Formylation: Vilsmeier-Haack reaction to introduce the aldehyde.

Key Challenges:

-

Regioselectivity during halogenation steps.

-

Stability of the aldehyde group under reaction conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| Sequential Halogenation | 3-Chloroisoquinoline-4-carbaldehyde | NBS, FeBr₃ | 50–65 | Competing side reactions |

| Vilsmeier Formylation | 7-Bromo-3-chloroisoquinoline | POCl₃, DMF | 40–55 | Acid sensitivity |

| Oxidation of Methyl | 7-Bromo-3-chloro-4-methylisoquinoline | SeO₂ | 45–50 | Over-oxidation risks |

Reaction Optimization and Scalability

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-3-chloroisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: 7-Bromo-3-chloroisoquinoline-4-carboxylic acid

Reduction: 7-Bromo-3-chloroisoquinoline-4-amine

Substitution: 7-Bromo-3-hydroxyisoquinoline-4-carbaldehyde, 7-Bromo-3-aminoisoquinoline-4-carbaldehyde

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Pharmacological Applications:

- Anticancer Activity: Compounds similar to 7-bromo-3-chloroisoquinoline-4-carbaldehyde have shown significant cytotoxic activity against cancer cell lines. For instance, derivatives have been investigated for their efficacy against MCF-7 breast cancer cells, demonstrating IC50 values indicating promising anti-breast cancer properties .

- Antimicrobial Properties: The compound's reactivity and structural characteristics suggest potential as an antimicrobial agent. Research indicates that isoquinoline derivatives often exhibit antibacterial and antifungal activities, making this compound a candidate for further exploration in drug development.

Mechanism of Action:

The mechanism by which 7-bromo-3-chloroisoquinoline-4-carbaldehyde exerts its effects may involve interactions with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity .

Organic Synthesis

Building Block for Complex Molecules:

7-Bromo-3-chloroisoquinoline-4-carbaldehyde serves as a versatile intermediate in organic synthesis. Its unique electronic properties allow it to participate in various chemical reactions, facilitating the construction of complex organic molecules and heterocyclic compounds.

Synthesis Methods:

Several synthetic routes have been developed for producing this compound efficiently while maintaining high yields. Common methods include:

- Pomeranz-Fritsch Method: A well-documented approach that involves diazotization and subsequent bromination steps to introduce the halogen substituents effectively .

- Cascade Reactions: Recent studies have explored light-induced reactions that yield isoquinoline derivatives with enhanced biological activity, showcasing the compound's role as a precursor in innovative synthetic strategies .

Material Science

Applications in Advanced Materials:

The unique properties of 7-bromo-3-chloroisoquinoline-4-carbaldehyde make it suitable for applications in material science. Its ability to form stable complexes can be leveraged in the development of specialty chemicals and advanced materials with tailored functionalities .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 7-Bromo-3-chloroisoquinoline-4-carbaldehyde exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

Key structural analogs include:

| Compound | Molecular Formula | Substituents | Key Functional Group |

|---|---|---|---|

| 7-Bromo-3-chloroisoquinoline-4-carbaldehyde | C₁₀H₅BrClNO | 7-Br, 3-Cl | Aldehyde (-CHO) |

| 7-Chloro-4-hydrazinylquinoline | C₉H₆ClN₃ | 7-Cl | Hydrazine (-NHNH₂) |

| 2-Chloro-6-substitutedquinoline-3-carbaldehydes | C₁₀H₆ClNO (varies) | 2-Cl, 6-substituent | Aldehyde (-CHO) |

| 3-Chloroisoquinoline-4-carboxylic acid | C₁₀H₆ClNO₂ | 3-Cl | Carboxylic acid (-COOH) |

Key Observations :

- Halogen Positioning: The 7-bromo-3-chloro substitution in the target compound introduces steric and electronic effects distinct from analogs like 2-chloro-6-substituted quinoline-3-carbaldehydes . Bromine’s larger atomic radius may enhance steric hindrance compared to smaller halogens (e.g., Cl or F).

- Functional Groups: The aldehyde group enables condensation reactions (e.g., hydrazone formation), similar to 2-chloro-6-substitutedquinoline-3-carbaldehydes .

Physicochemical Properties

Key Insights :

- The aldehyde’s lower polarity compared to the carboxylic acid analog suggests divergent solubility profiles, impacting solvent selection for reactions.

- Stability data for the aldehyde is inferred: refrigeration and inert atmospheres may be necessary to prevent oxidation .

Biologische Aktivität

7-Bromo-3-chloroisoquinoline-4-carbaldehyde is a synthetic compound characterized by its unique structural features, including a bromine atom at the 7-position and a chlorine atom at the 3-position of the isoquinoline ring, along with an aldehyde functional group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor domains.

- Molecular Formula : C_9H_6BrClN

- Molecular Weight : Approximately 270.51 g/mol

-

Structure :

Antimicrobial Properties

Research indicates that compounds similar to 7-bromo-3-chloroisoquinoline-4-carbaldehyde exhibit significant antimicrobial activities. For instance, derivatives of chlorinated quinolines have shown efficacy against various pathogens, including:

- Bacteria : Effective against Mycobacterium tuberculosis and resistant strains.

- Fungi : Demonstrated antifungal properties.

Studies have reported minimum inhibitory concentration (MIC) values for related compounds ranging from to mg/mL against various bacterial strains, indicating their potential as novel antibiotic candidates.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For example, cytotoxicity assays against human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), revealed IC50 values in the range of to mM, demonstrating that some derivatives are more potent than standard chemotherapeutics like cisplatin .

The biological activity of 7-bromo-3-chloroisoquinoline-4-carbaldehyde is attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial resistance, making them promising candidates for new antibiotic therapies.

- Cell Cycle Disruption : Some derivatives have been observed to abrogate the G2 checkpoint in cancer cells, facilitating apoptosis in malignancies .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various chlorinated isoquinoline derivatives, including 7-bromo-3-chloroisoquinoline-4-carbaldehyde. The results indicated significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, with comparative analysis showing that these compounds were often more effective than standard antibiotics .

| Compound | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| 7-Bromo-3-chloroisoquinoline | 22 | 24 |

| Another derivative | 25 | 27 |

Study on Antitumor Activity

In a cytotoxicity study involving several cancer cell lines, the compound showed varying degrees of potency:

| Cell Line | IC50 (mM) | Reference Compound IC50 (mM) |

|---|---|---|

| MCF-7 | 6.1 | Cisplatin: 6.1 |

| A549 | 4.6 | Cisplatin: 3.78 |

These findings underscore the potential of this compound as a lead structure for developing new anticancer agents .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 0°C | 60-70% | |

| Chlorination | Cl₂, AlCl₃, 40°C | 50-65% | |

| Aldehyde Introduction | POCl₃, DMF (Vilsmeier), reflux | 45-55% |

How should researchers characterize the purity and structural integrity of 7-Bromo-3-chloroisoquinoline-4-carbaldehyde?

Basic Research Question

Key analytical techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons, aldehyde proton at ~10 ppm) .

- HPLC-MS : For purity assessment (>95% by area normalization) and molecular ion verification (e.g., [M+H]⁺ at m/z 270.47) .

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. Table 2: Typical Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, CHO), 8.5-7.8 (m, 4H) | |

| HPLC (C18 column) | Retention time: 6.8 min, 97% purity | |

| FT-IR | 1685 cm⁻¹ (C=O stretch) |

What strategies are recommended for investigating the reactivity of the aldehyde group under nucleophilic conditions?

Advanced Research Question

The aldehyde group is susceptible to nucleophilic attack, enabling applications in Schiff base formation or condensation reactions. Methodological considerations:

- Solvent choice : Use anhydrous THF or MeOH to prevent aldehyde hydration.

- Catalytic systems : Employ amine bases (e.g., Et₃N) to deprotonate intermediates during imine formation .

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify optimal reaction windows .

How can computational methods predict reactivity or binding interactions in drug discovery?

Advanced Research Question

- Docking studies : Use software like AutoDock to model interactions with biological targets (e.g., kinase enzymes). The chloro and bromo substituents may influence hydrophobic pocket binding .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

How to resolve contradictions between theoretical and experimental electronic properties?

Advanced Research Question

Discrepancies in electronic behavior (e.g., unexpected UV-Vis absorption) require:

- Benchmarking : Compare experimental spectra (UV-Vis, fluorescence) with TD-DFT simulations .

- Solvent effects : Re-run computations with explicit solvent models (e.g., COSMO) to account for polarity .

What experimental design considerations are critical for catalytic applications?

Advanced Research Question

- Substrate scope : Test reactivity with diverse nucleophiles (amines, hydrazines) to establish generality .

- Catalyst screening : Evaluate Pd-, Cu-, or Ni-based systems for cross-coupling reactions involving the bromide moiety .

- Inert atmosphere : Use Schlenk lines to prevent aldehyde oxidation during metal-catalyzed steps .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.